De Novo Deuterium Incorporation Distinguishes VX-984 from Non-Deuterated DNA-PK Inhibitors
VX-984 is a de novo designed deuterated molecule, containing two deuterium atoms in the pyrimidine ring system [1]. This structural feature is intended to improve metabolic stability relative to non-deuterated analogs [2]. In contrast, the non-deuterated counterpart of VX-984 (CAS 1476071-49-4) lacks these deuterium substitutions [3]. While direct comparative metabolic stability data for VX-984 versus its non-deuterated analog is not publicly disclosed in peer-reviewed literature, the deuterated nature of VX-984 is a proprietary design element differentiating it from other clinical-stage DNA-PK inhibitors such as M3814 and AZD7648, which are not deuterated .
| Evidence Dimension | Molecular design feature (deuterium substitution) |
|---|---|
| Target Compound Data | C23H21D2N7O; two deuterium atoms at 4' and 6' positions of pyrimidine ring |
| Comparator Or Baseline | Non-deuterated VX-984 analog (C23H23N7O; CAS 1476071-49-4); M3814 and AZD7648 (non-deuterated) |
| Quantified Difference | Presence vs. absence of site-specific deuterium atoms |
| Conditions | Structural analysis by NMR and mass spectrometry |
Why This Matters
For procurement in studies where metabolic stability is a critical variable, the deuterated structure of VX-984 represents a defined chemical differentiator not found in M3814 or AZD7648.
- [1] MedChemExpress. VX-984 Product Information. Accessed 2026. View Source
- [2] Wang Y, et al. Deuteration of Six-Membered N-Heteroarenes: Chemistry and Applications. Chem Eur J. 2025;31(20):e202500234. View Source
- [3] PubChem. None-deuterium-VX-984. Compound Summary for CID 71763700. View Source
